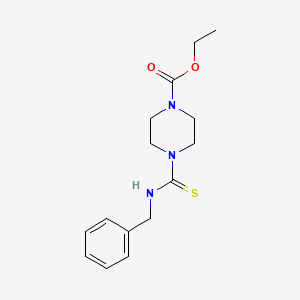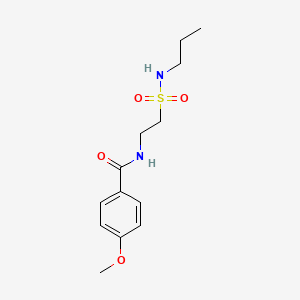![molecular formula C24H21N3O2 B2399407 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 891112-54-2](/img/structure/B2399407.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and anticancer activities. For example, derivatives of 1,3,4-oxadiazole have shown potent inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Some compounds displayed broad-spectrum antibacterial activities, and others showed potent activity against Gram-positive bacteria (L. H. Al-Wahaibi et al., 2021). Furthermore, these compounds have been evaluated for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, achieving optimum anti-proliferative activity (L. H. Al-Wahaibi et al., 2021).
Antioxidant Properties
Novel oxadiazole derivatives have also been investigated for their antioxidant properties. The synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides and their antioxidant activity evaluation showed promising results. Compounds displayed potent radical scavenging abilities, with some compounds showing comparable or superior activity to ascorbic acid, highlighting their potential as antioxidant agents (M. Lelyukh et al., 2021).
Antiallergic and Anti-Inflammatory Activities
The antiallergic activity of sila-substituted 1,3,4-oxadiazoles was evaluated using both in vitro and in vivo models. One study found that certain compounds effectively suppressed mast cell degranulation and demonstrated more effective suppression than traditional anti-histamine drugs in an in vivo anaphylactic mouse model (G. Dinneswara Reddy et al., 2012). Additionally, some oxadiazole derivatives were synthesized and tested for anti-inflammatory and analgesic actions, showing significant activity with a superior gastrointestinal safety profile compared to ibuprofen (Aditya Kumar Kataria et al., 2011).
Anticonvulsant Activity
The anticonvulsant activity of certain oxadiazole derivatives has been studied, with findings indicating that specific structural modifications can enhance anticonvulsant efficacy. For instance, the incorporation of a 1,2,4-triazole ring was found to lead to superior activity compared to other heterocyclic rings, highlighting the potential of oxadiazole derivatives in developing anticonvulsant drugs (Ayse H. Tarikogullari et al., 2010).
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-20(17(2)15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNYCOIOSEYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)
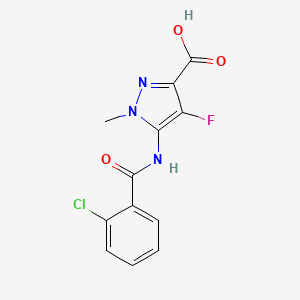
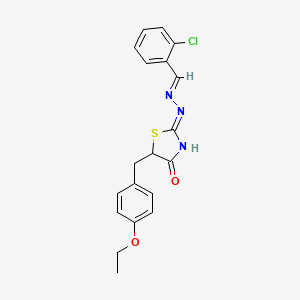
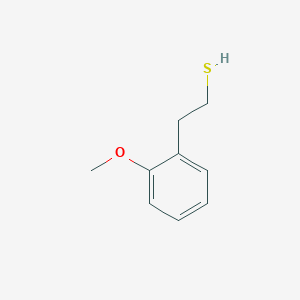


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)
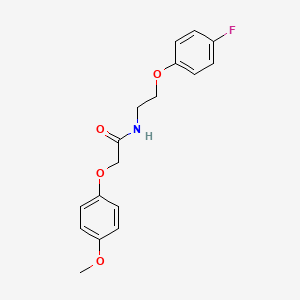
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
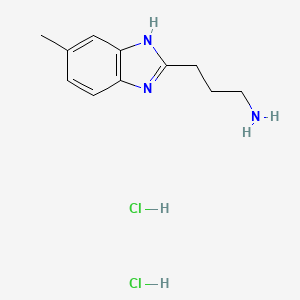
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
